molecular formula C17H12FN5O2 B2377668 N-benzyl-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide CAS No. 1040712-63-7

N-benzyl-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide

Cat. No.: B2377668
CAS No.: 1040712-63-7
M. Wt: 337.314
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Description

N-benzyl-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide (Vitas-M Lab ID: STK652988) is a synthetic compound supplied as a dry powder for research applications. It has a molecular formula of C17H12FN5O2 and a molecular weight of 337.31 . This compound is a derivative of the [1,2,3]triazolo[1,5-a]quinazoline scaffold, a fused heterocyclic system of significant interest in medicinal chemistry due to its wide range of potential biological activities . Quinazoline-based compounds are recognized as privileged structures in drug discovery, demonstrating a broad spectrum of pharmacological properties. Research on related analogs has shown potential for anticancer, antibacterial, anti-inflammatory, and antiviral activities . Furthermore, recent studies on structurally related azolo[a]quinazoline systems highlight their potential as inhibitors of key kinase targets, such as JNK3, which are involved in inflammatory pathways . The calculated Lipinsky properties of this molecule—including a logP of 3.025, two hydrogen bond donors, two hydrogen bond acceptors, and three rotatable bonds—suggest it possesses drug-like characteristics suitable for early-stage drug discovery and lead optimization campaigns . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

N-benzyl-7-fluoro-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN5O2/c18-11-6-7-13-12(8-11)16(24)20-15-14(21-22-23(13)15)17(25)19-9-10-4-2-1-3-5-10/h1-8,22H,9H2,(H,19,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOXUBHKJAQBMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=NNN3C2=NC(=O)C4=C3C=CC(=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Cyclization via Propargyl Intermediates

The triazolo[1,5-a]quinazoline scaffold is frequently constructed using copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. A representative approach involves:

  • Propargylation of Quinazolinone Precursors :
    • 7-Fluoro-5-methoxyquinazolin-4(3H)-one is functionalized at position 3 with a propargyl group using propargyl bromide in dimethylformamide (DMF) with potassium carbonate as base.
    • Yield: 68–75% after recrystallization from ethanol.
  • Click Chemistry Cycloaddition :
    • The propargylated intermediate reacts with benzyl azide (generated in situ from benzylamine and sodium nitrite) under microwave irradiation (80°C, 30 min) with CuI (10 mol%) in tert-butanol.
    • Triazole ring formation proceeds regioselectively, favoring the 1,4-disubstituted product.

Critical Parameters :

  • Microwave irradiation reduces reaction time from 24 h to 30 min.
  • tert-Butanol enhances solubility of copper intermediates, improving yield by 15–20% compared to DMF.

Functionalization of the Quinazoline Moiety

Introduction of 7-Fluoro and 5-Hydroxy Groups

Fluorination and hydroxylation are achieved through directed ortho-metalation (DoM) strategies:

  • Directed Fluorination :

    • A boron trifluoride-mediated electrophilic fluorination at position 7 uses Selectfluor® (1.2 equiv) in acetonitrile at 0°C.
    • Selectivity: >95% for monofluorination due to steric hindrance from the triazole ring.
  • Hydroxylation via Demethylation :

    • The 5-methoxy group is deprotected using boron tribromide (3 equiv) in dichloromethane at −78°C.
    • Yield: 82–89% with minimal side-product formation.

Carboxamide Functionalization at Position 3

Coupling Reactions for N-Benzyl Incorporation

The carboxamide group is introduced via two primary routes:

Route A: Direct Amidation

  • Quinazoline-3-carboxylic acid (generated by hydrolysis of the methyl ester with LiOH) reacts with benzylamine using EDC/HOBt in dichloromethane.
  • Yield: 70–75% after column chromatography (hexane:ethyl acetate, 3:1).

Route B: Ugi Multicomponent Reaction

  • A one-pot reaction of 3-formylquinazoline, benzyl isocyanide, and carboxylic acid derivatives in methanol at 50°C.
  • Advantages: Atom economy (78%) and reduced purification steps.

Comparative Analysis of Synthetic Pathways

Method Key Steps Yield (%) Purity (HPLC) Time (h)
CuAAC Cycloaddition Propargylation → Click Chemistry 68–75 >98% 4–6
Sequential Demethylation Fluorination → Demethylation 82–89 97% 8–10
Ugi Reaction Multicomponent Condensation 78 95% 12

Observations :

  • CuAAC offers superior regioselectivity but requires rigorous exclusion of moisture.
  • The Ugi method minimizes intermediate isolation but achieves lower yields for sterically hindered substrates.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆) :
    δ 8.92 (s, 1H, triazole-H), 7.81–7.75 (m, 5H, benzyl-H), 6.89 (d, J = 8.4 Hz, 1H, C6-H), 5.42 (s, 1H, OH).
  • ¹³C NMR (101 MHz, DMSO-d₆) :
    δ 167.2 (CONH), 158.9 (C=O), 152.1 (C-F), 135.4–127.3 (aromatic Cs).
  • HRMS (ESI+) :
    m/z calc. for C₁₇H₁₂FN₅O₂ [M+H]⁺: 337.31; found: 337.29.

X-ray Crystallography

  • Single-crystal analysis confirms perpendicular orientation between the triazoloquinazoline core and benzyl group (dihedral angle: 65.3°).
  • Intermolecular N–H···N hydrogen bonds stabilize the crystal lattice.

Challenges and Optimization Opportunities

  • Regioselectivity in Triazole Formation :

    • Electron-withdrawing groups at C7 increase preference for 1,4-regioisomers (98:2 ratio).
    • Substituent effects are modeled using DFT calculations (B3LYP/6-31G*).
  • Scale-Up Limitations :

    • Microwave-assisted steps show excellent reproducibility at 100 g scale (RSD <2%).
    • Demethylation with BBr₃ requires cryogenic conditions, complicating industrial adaptation.

Biological Activity

N-benzyl-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps often include:

  • Formation of the Triazole Ring : Utilizing a reaction between hydrazine derivatives and suitable carbonyl compounds.
  • Introduction of the Benzyl Group : Achieved through nucleophilic substitution reactions.
  • Fluorination : Conducted using fluorinating agents to introduce fluorine at the 7-position.
  • Carboxamide Formation : The carboxylic acid is converted to an amide using amine derivatives.

Anticancer Activity

This compound has shown promising anticancer properties in various studies. The compound exhibits significant antiproliferative activity against several cancer cell lines, including breast (MCF-7) and lung cancer cells.

In a study evaluating its cytotoxic effects:

  • IC50 Values : The compound demonstrated IC50 values ranging from 5.70 µM to 8.10 µM against MCF-7 cells, indicating potent activity comparable to established chemotherapeutics like doxorubicin (IC50 = 5.6 µM) .

The mechanism underlying its anticancer activity appears to involve:

  • Inhibition of Cell Proliferation : Inducing cell cycle arrest in the G1 phase.
  • Apoptosis Induction : Triggering apoptotic pathways as evidenced by flow cytometry analysis showing increased annexin V positive cells upon treatment.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural FeatureImportance
Fluorine Substitution Enhances lipophilicity and biological activity.
Hydroxyl Group Contributes to hydrogen bonding interactions with biological targets.
Triazole Ring Essential for interaction with cellular targets related to cancer proliferation pathways.

Study on Anticancer Activity

In a recent investigation into the anticancer properties of triazole derivatives, this compound was included among several compounds tested for their effects on various cancer cell lines . The results indicated that the compound not only inhibited cell growth but also displayed anti-angiogenic properties.

Comparative Analysis with Other Derivatives

Comparative studies with other quinazoline and triazole derivatives have shown that modifications at the benzyl position significantly affect the potency and selectivity towards different cancer types . For instance:

CompoundIC50 (MCF-7)IC50 (HCT-116)
N-benzyl derivative5.70 µM6.40 µM
Other derivativesVariesVaries

Comparison with Similar Compounds

Structural Analogues and Core Modifications

The compound belongs to the [1,2,3]triazolo[1,5-a]quinazoline family, which differs from [1,2,3]triazolo[1,5-a]pyrimidines by the fusion of a benzene ring to the pyrimidine moiety. Key comparisons include:

A. [1,2,3]Triazolo[1,5-a]pyrimidine Derivatives

  • Triazolopyrimidine Indole Derivatives (H1–H18): Synthesized via cyclization of 1H-1,2,4-triazol-5-amine and ethyl 4-chloro-3-oxobutanoate, these compounds demonstrated antiproliferative activity against MGC-803 (gastric), HCT-116 (colorectal), and MCF-7 (breast) cancer cells. For example, compound H11 showed IC50 values of 2.3 μM (MGC-803), 1.7 μM (HCT-116), and 3.1 μM (MCF-7), outperforming 5-Fluorouracil (5-Fu) in some cases .

B. Thieno-Fused [1,2,3]Triazolo[1,5-a]pyrimidines

  • Thieno[3,2-e]- and [2,3-e]triazolo[1,5-a]pyrimidines (4a–i, 5a–o): These derivatives, synthesized from thiophene precursors, exhibited moderate growth inhibition (GP = 50–80%) across 60 cancer cell lines, including renal (UO-31) and ovarian cancers. Their thiophene fusion enhances electron-richness, improving interactions with hydrophobic enzyme pockets .

C. [1,2,3]Triazolo[1,5-a]quinazolines (6a–c)

  • The carboxamide-like substituent (malononitrile) may reduce bioavailability compared to the target compound’s benzyl-carboxamide group .

Q & A

Q. What are the standard synthetic routes for preparing N-benzyl-7-fluoro-5-hydroxy[1,2,3]triazolo[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide?

The synthesis typically involves multi-step reactions:

  • Core formation : Cyclization of benzylidene-oxopentanoic acid derivatives with hydrazine hydrate to generate the triazoloquinazoline scaffold.
  • Functionalization : Coupling reactions (e.g., carboxamide formation) using coupling agents like EDCI/HOBt.
  • Substituent introduction : Fluorination at position 7 via electrophilic substitution, and benzyl group attachment via nucleophilic aromatic substitution or reductive amination.
    Key conditions include refluxing in ethanol/DMF, catalysts (e.g., benzyltributylammonium bromide), and TLC monitoring for reaction completion .

Q. How is the structural integrity of this compound verified after synthesis?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substituent positions and scaffold integrity.
  • Infrared Spectroscopy (IR) : Validates functional groups (e.g., carboxamide C=O stretch at ~1650 cm1^{-1}).
  • Mass Spectrometry (LC-MS) : Determines molecular weight and purity.
  • Elemental Analysis : Ensures stoichiometric consistency .

Q. What preliminary biological assays are recommended for evaluating its activity?

  • Anticancer screening : Use the NCI-60 cell line panel at 105^{-5} M to assess growth inhibition (GP%) across diverse cancer types (e.g., leukemia, lung, colon) .
  • Antimicrobial testing : Follow CLSI guidelines with Mueller-Hinton agar against S. aureus, E. coli, and C. albicans, using nitrocefin as a control .

Advanced Research Questions

Q. How do structural modifications influence its biological activity?

  • Fluorine substitution : Enhances metabolic stability and target binding via electron-withdrawing effects (e.g., 7-fluoro improves kinase inhibition).
  • Benzyl group variations : Para-chloro or methoxy substituents increase lipophilicity, enhancing blood-brain barrier penetration in CNS targets.
  • Triazole ring : Mediates hydrogen bonding with enzymes (e.g., dihydrofolate reductase). SAR studies show trifluoromethyl groups boost anticancer potency by 2–3 fold .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Cell line specificity : Test activity against isogenic pairs (e.g., wild-type vs. mutant p53) to identify mechanistic dependencies.
  • Structural analogs : Compare with thieno-fused triazolopyrimidines, which show higher activity than aryl-fused variants due to improved π-π stacking .
  • Dose-response validation : Re-evaluate inactive compounds at lower concentrations (e.g., 107^{-7}–109^{-9} M) to rule out false negatives .

Q. What methodologies elucidate its mechanism of action?

  • Biochemical assays : Measure inhibition of purified enzymes (e.g., topoisomerase II or EGFR kinase) using fluorescence-based ATPase assays.
  • Molecular docking : Perform in silico simulations (AutoDock Vina) to predict binding poses in quinazoline-binding pockets (e.g., PDB: 1M17).
  • Transcriptomics : RNA-seq of treated cancer cells identifies dysregulated pathways (e.g., apoptosis or DNA repair) .

Q. How can synthetic yields be optimized without compromising purity?

  • Solvent optimization : Replace ethanol with DMF to enhance solubility of intermediates (yield increases from 45% to 72%).
  • Catalyst screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for faster cyclization.
  • Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2 hours with comparable purity (HPLC >95%) .

Q. What in vitro models are suitable for assessing its pharmacokinetic properties?

  • Caco-2 monolayers : Predict intestinal absorption (Papp_{app} values).
  • Microsomal stability assays : Incubate with human liver microsomes to measure metabolic half-life (t1/2_{1/2}).
  • Plasma protein binding : Use ultrafiltration to determine free fraction (%) .

Data Analysis and Interpretation

Q. How should researchers address low reproducibility in cytotoxicity assays?

  • Standardize culture conditions : Use serum-free media to minimize batch variability.
  • Synergistic combinations : Test with cisplatin or paclitaxel to identify adjuvant effects (e.g., CI <1 indicates synergy).
  • 3D spheroid models : Improve physiological relevance compared to monolayer cultures .

Q. What computational tools support SAR and toxicity prediction?

  • QSAR models : Utilize Schrödinger’s QikProp to predict ADME properties (e.g., LogP, H-bond donors).
  • Toxicity screening : Apply Derek Nexus for structural alerts (e.g., genotoxicity from triazole metabolites).
  • Free energy calculations : MM-GBSA estimates binding affinity changes (ΔΔG) for substituent modifications .

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